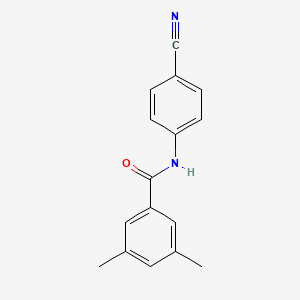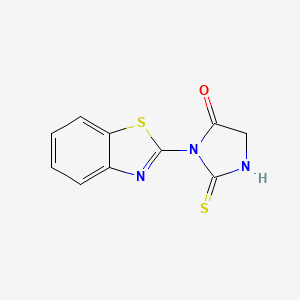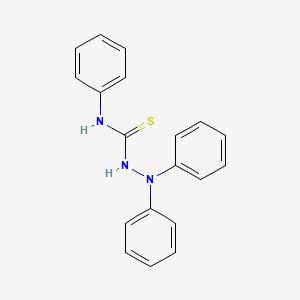methanone](/img/structure/B5813439.png)
[4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of [4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One of the advantages of [4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone is its potential use as a fluorescent probe for detecting reactive oxygen species. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on [4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone. One direction is to investigate its potential use as an anti-inflammatory agent in various diseases such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent and its mechanism of action in inducing apoptosis in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in various applications.
Synthesis Methods
[4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone can be synthesized using different methods. One of the commonly used methods is the reaction of 4-methoxyphenyl hydrazine with 3-nitrobenzaldehyde, followed by the reaction with ethyl cyanoacetate and the subsequent cyclization with sodium hydride. Another method involves the reaction of 3-nitrobenzaldehyde with 4-methoxyphenyl hydrazine, followed by the reaction with ethyl cyanoacetate and the subsequent cyclization with sodium hydride.
Scientific Research Applications
[4-amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species.
properties
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-25-14-7-5-12(6-8-14)20-10-19-17(18)15(20)16(22)11-3-2-4-13(9-11)21(23)24/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNCXFJVZMACFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)



![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5813400.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)


![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)